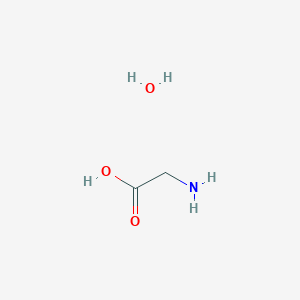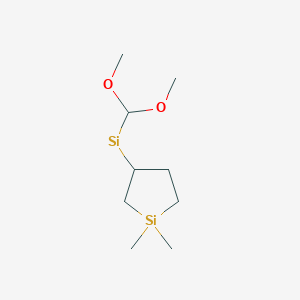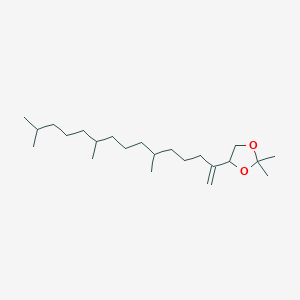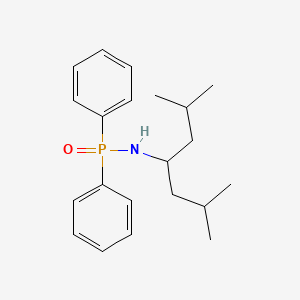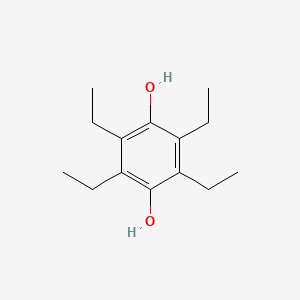
2,3,5,6-Tetraethylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetraethylbenzene-1,4-diol is an organic compound with the molecular formula C({14})H({22})O(_{2}) It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are replaced by ethyl groups at the 2, 3, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraethylbenzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)). The reaction conditions usually include:
Temperature: 0-5°C to control the reaction rate and avoid side reactions.
Solvent: Anhydrous dichloromethane or chloroform to dissolve the reactants and catalyst.
Reaction Time: Several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products. The use of advanced catalysts and solvents can further improve the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetraethylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction of the quinone form back to the diol can be achieved using reducing agents such as sodium borohydride (NaBH(_4)).
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral medium, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of tetraethylquinone.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetraethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties due to its diol structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,3,5,6-Tetraethylbenzene-1,4-diol exerts its effects involves its ability to donate and accept electrons due to the presence of hydroxyl groups. This redox activity makes it a potential antioxidant. The molecular targets and pathways involved include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: Potential to inhibit certain enzymes by interacting with their active sites.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetraethylbenzene-1,4-diol can be compared with other hydroquinone derivatives such as:
2,3,5,6-Tetramethylbenzene-1,4-diol: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,5,6-Tetraethylbenzene-1,4-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
137039-62-4 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2,3,5,6-tetraethylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h15-16H,5-8H2,1-4H3 |
Clé InChI |
MPBQUWCDEJAAEH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1O)CC)CC)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

